![molecular formula C13H17N3O2 B2820825 N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide CAS No. 2411264-81-6](/img/structure/B2820825.png)
N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide
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Overview
Description
N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide, commonly known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
MPEP selectively binds to and blocks the activity of N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide. This receptor is involved in the regulation of glutamate, a neurotransmitter that plays a key role in many neurological and psychiatric disorders. By blocking N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide activity, MPEP reduces the release of glutamate and its effects on the brain.
Biochemical and Physiological Effects:
MPEP has been shown to have a number of biochemical and physiological effects. It reduces the release of glutamate and other neurotransmitters in the brain, leading to a decrease in neuronal excitability. It also reduces the activation of glial cells, which play a key role in the inflammatory response in the brain. MPEP has been shown to have anxiolytic and antidepressant effects in animal models of these disorders.
Advantages and Limitations for Lab Experiments
MPEP has several advantages for lab experiments. It is a highly selective antagonist of N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide, which makes it useful for studying the role of this receptor in various neurological and psychiatric disorders. It has also been extensively studied in animal models, which provides a wealth of data for researchers to draw upon. However, there are also some limitations to using MPEP in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the brain. It also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on MPEP. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promise as an anxiolytic and antidepressant in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its role in the regulation of glutamate and other neurotransmitters in the brain. Understanding the mechanisms by which MPEP affects these neurotransmitters could lead to the development of new treatments for a range of neurological and psychiatric disorders. Finally, there is also interest in developing new and more potent N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide antagonists that can be used in a variety of experimental settings.
Synthesis Methods
The synthesis of MPEP involves a multistep process that begins with the reaction between 2-pyridin-2-ylethylamine and methyl acrylate to form N-methyl-2-(2-pyridin-2-ylethyl)acrylamide. This intermediate is then reacted with propionyl chloride to form N-methyl-N-(2-(2-pyridin-2-ylethyl)acryloyl)propanamide. Finally, this compound is reacted with hydroxylamine hydrochloride to form MPEP.
Scientific Research Applications
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models of these disorders. MPEP has also been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-3-12(17)15-10-13(18)16(2)9-7-11-6-4-5-8-14-11/h3-6,8H,1,7,9-10H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCERMRJYGVRGKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({methyl[2-(pyridin-2-yl)ethyl]carbamoyl}methyl)prop-2-enamide |
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